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Compound of Interest

Compound Name:
2-Methoxy-2,4-diphenylfuran-3-

one

Cat. No.: B1222377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and

databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass

Spectrometry, and UV-Vis) for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF, CAS No. 50632-

57-0) could not be located. The following guide provides an overview of the expected

spectroscopic properties based on the analysis of structurally similar compounds and general

principles of spectroscopic interpretation. The experimental protocols described are

generalized procedures for the analysis of organic compounds of this nature.

Introduction
2-Methoxy-2,4-diphenylfuran-3-one, often referred to as MDPF, is a non-fluorescent molecule

that has garnered significant interest in the field of bio-analytical chemistry.[1] Its primary

application lies in its ability to act as a fluorogenic labeling reagent for primary and secondary

amines, such as those found in proteins and peptides.[1] Upon reaction with an amine, the

furanone ring undergoes a transformation to a highly fluorescent pyrrolone derivative.[1] This

property makes MDPF a valuable tool for the sensitive detection and quantification of

biomolecules in various analytical techniques, including chromatography, electrophoresis, and

zymography.[2][3] This technical guide provides an overview of the expected spectroscopic

characteristics of MDPF and detailed methodologies for their determination.
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Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Methoxy-
2,4-diphenylfuran-3-one. These predictions are based on the known spectral data of similar

furanone, methoxy, and phenyl-containing compounds.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

Methoxy (-OCH₃) 3.0 - 3.5 Singlet

The methoxy group at

an acetal-like carbon

is expected to be in

this range.

Phenyl (Ar-H) 7.2 - 7.8 Multiplet

Protons on the two

phenyl rings will likely

appear as a complex

multiplet.

Vinyl (=CH-) 6.0 - 6.5 Singlet

The single proton on

the furanone ring's

double bond.

Table 2.2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Expected Chemical Shift (δ,

ppm)
Notes

Carbonyl (C=O) 190 - 205
Ketone carbonyl in a five-

membered ring.

Phenyl (Ar-C) 125 - 140 Aromatic carbons.

Olefinic (=C-) 115 - 125

Carbon of the C=C double

bond attached to a phenyl

group.

Olefinic (=C-O) 160 - 170

Carbon of the C=C double

bond attached to the oxygen

atom.

Acetal (C-O-CH₃) 100 - 110
The C2 carbon bearing the

methoxy and phenyl groups.

Methoxy (-OCH₃) 50 - 60 Methoxy carbon.

Table 2.3: Predicted IR Spectroscopic Data

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C=O (Ketone) 1710 - 1730 Strong

C=C (Aromatic) 1450 - 1600 Medium to Weak

C=C (Alkenyl) 1640 - 1680 Medium

C-O (Ether/Acetal) 1050 - 1150 Strong

C-H (Aromatic) 3000 - 3100 Medium to Weak

C-H (Aliphatic - Methoxy) 2850 - 2960 Medium

Table 2.4: Predicted Mass Spectrometry Data
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Parameter Expected Value Notes

Molecular Weight 266.29 g/mol

[M]⁺ (Molecular Ion) m/z 266
Expected for Electron

Ionization (EI).

[M+H]⁺ m/z 267

Expected for Electrospray

Ionization (ESI) in positive

mode.

[M+Na]⁺ m/z 289 Common adduct in ESI.

Key Fragments
m/z 235 ([M-OCH₃]⁺), m/z 105

([C₆H₅CO]⁺)

Loss of the methoxy group and

the benzoyl cation are

plausible fragmentation

pathways.

Table 2.5: Predicted UV-Visible Spectroscopic Data

Solvent Expected λmax (nm) Molar Absorptivity (ε) Electronic Transition

Ethanol/Acetonitrile
~250 - 280 and ~320 -

350
Moderate to High

π → π* transitions

associated with the

conjugated phenyl

and furanone

systems.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of 2-Methoxy-
2,4-diphenylfuran-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:

Acquire a ¹H spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to

determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation:

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

acetonitrile or methanol).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF).

Data Acquisition (ESI):

Infuse the sample solution into the ESI source.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation

temperature) to achieve a stable signal.

Acquire data in positive ion mode to observe [M+H]⁺ and other adducts.

Data Acquisition (EI):
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Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum

source where it is bombarded with electrons (typically 70 eV).

Acquire the mass spectrum.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

UV-Visible Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar

absorptivity.

Methodology:

Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-

transparent solvent (e.g., ethanol, acetonitrile, or hexane) of known concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample

solution.

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorbance spectrum.

Data Analysis: Identify the λmax values from the spectrum. Use the Beer-Lambert law (A =

εcl) and the absorbance at λmax for the solutions of known concentration to calculate the

molar absorptivity (ε).

Visualizations
The following diagrams illustrate key relationships and workflows associated with the analysis

of 2-Methoxy-2,4-diphenylfuran-3-one.
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Caption: General experimental workflow for the spectroscopic analysis of a chemical

compound.
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Properties
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Caption: Reaction of MDPF with a primary amine to yield a fluorescent product.
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Caption: Logical relationship between MDPF's structure and its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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